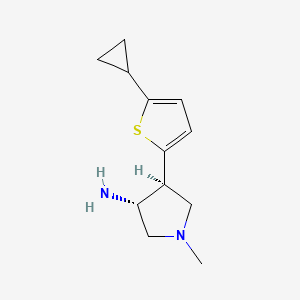![molecular formula C8H5BrN2O2 B12978969 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12978969.png)
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the bromination of imidazo[1,2-a]pyridine-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
8-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
8-Iodoimidazo[1,2-a]pyridine-5-carboxylic acid: Contains an iodine atom, which can participate in different types of coupling reactions compared to the bromine derivative.
Uniqueness
8-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6(8(12)13)11-4-3-10-7(5)11/h1-4H,(H,12,13) |
InChI Key |
BLBQBZHVWCDKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


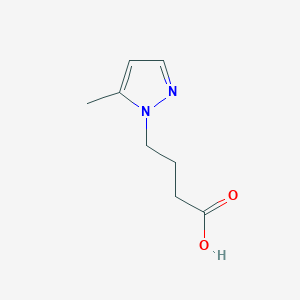
![4,6,7-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B12978900.png)
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)



![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12978918.png)

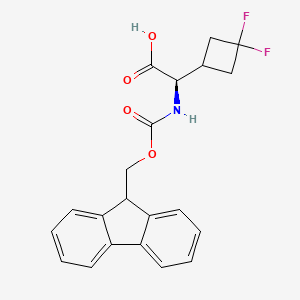
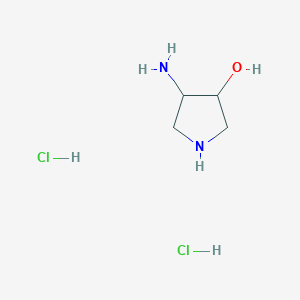
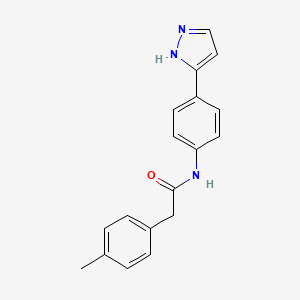
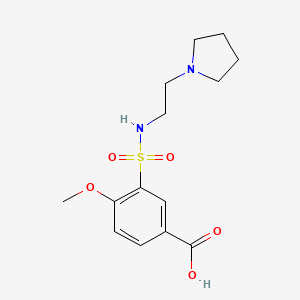
![6,7-Dibromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12978951.png)
